

A Technical Guide to (1-Isocyanoethyl)benzene for Chemical Research and Development

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Compound of Interest

Compound Name: (1-Isocyanoethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1-Isocyanoethyl)benzene**, a versatile reagent in organic synthesis. The document details its chemical properties, provides a potential experimental protocol for its synthesis, and explores its application in multicomponent reactions, which are of significant interest in medicinal chemistry and drug discovery.

Nomenclature and Identification

The compound with the common name **(1-Isocyanoethyl)benzene** is systematically named under IUPAC nomenclature as 1-isocyanoethylbenzene.^[1] It is also known by several synonyms, including 1-Phenylethyl isocyanide and alpha-Methylbenzyl isocyanide.

Physicochemical and Safety Data

The following table summarizes the key quantitative data and identifiers for **(1-Isocyanoethyl)benzene**. This information is crucial for experimental design, safety assessment, and regulatory compliance.

Property	Value	Source
Molecular Formula	C ₉ H ₉ N	[1]
Molecular Weight	131.17 g/mol	[1]
Monoisotopic Mass	131.073499291 Da	[1]
CAS Number	17329-20-3	[1]
InChI	InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3	[1]
InChIKey	KCCAPMXVCPVFEH-UHFFFAOYSA-N	[1]
SMILES	CC(C1=CC=CC=C1)[N+]#[C-]	[1]
GHS Hazard Statements	H227, H301, H311, H315, H319, H331	[1]

Safety Profile: **(1-Isocyanoethyl)benzene** is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled.[\[1\]](#) It is also known to cause skin and serious eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be used, and all handling must be performed in a well-ventilated fume hood.

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for **(1-Isocyanoethyl)benzene** is not readily available in the searched literature. However, a robust, single-step method for converting primary amines to isocyanides using chloroform and potassium tert-butoxide has been published and is suggested to be applicable for the synthesis of aromatic isocyanides.[\[2\]](#) The following is a proposed experimental protocol adapted from this method for the synthesis of **(1-Isocyanoethyl)benzene** from its corresponding amine.

Reaction Scheme: (1-Phenylethyl)amine + CHCl₃ + t-BuOK → **(1-Isocyanoethyl)benzene**

Materials:

- (1-Phenylethyl)amine
- Chloroform (CHCl₃)
- Potassium tert-butoxide (t-BuOK)
- Dichloromethane (CH₂Cl₂)
- tert-Butanol (t-BuOH)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

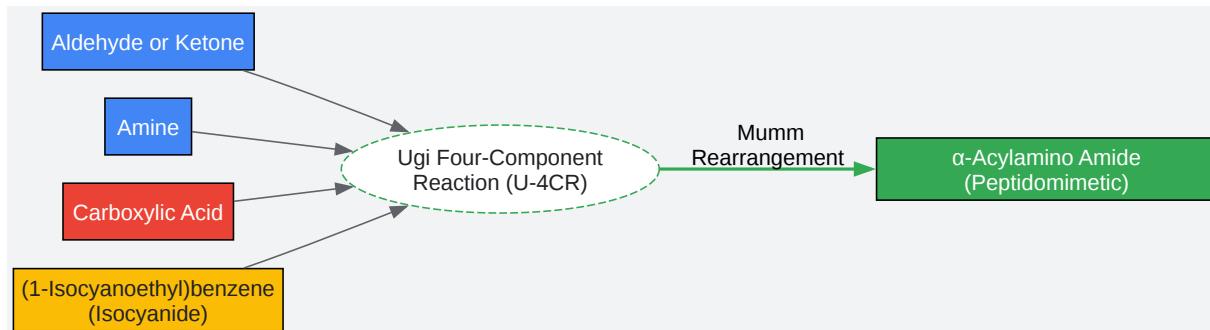
- In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, (1-phenylethyl)amine, in a 1:1 mixture of dichloromethane and tert-butyl alcohol.
- Add potassium tert-butoxide (approx. 4.5 equivalents) to the solution.
- While stirring the mixture, slowly add chloroform (approx. 1.5 equivalents) dropwise using a dropping funnel.
- Allow the reaction mixture to stir at room temperature (20°C) for approximately 8 hours.[\[2\]](#)
- Monitor the reaction progress using a suitable analytical technique, such as GC-MS.[\[2\]](#)
- Upon completion, filter the reaction mixture to remove the precipitated salts. Wash the precipitate with a small volume of dichloromethane.
- Combine the filtrate and the washings. The solvent can be removed under reduced pressure to yield the crude product.
- Further purification can be achieved through vacuum distillation or column chromatography.

Note: This protocol is an adaptation and has not been experimentally validated for this specific compound. Optimization of stoichiometry, reaction time, and temperature may be required.

Applications in Multicomponent Reactions

Isocyanides are powerful building blocks in organic synthesis, primarily due to their utility in isocyanide-based multicomponent reactions (IMCRs). These reactions are highly valued in drug discovery for their ability to generate molecular complexity and diverse chemical libraries in a single, efficient step.[3][4]

The most prominent of these is the Ugi four-component reaction (U-4CR). The U-4CR involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α -acylamino amide.[5][6] This reaction is known for its high atom economy and typically proceeds rapidly under mild conditions.[5] **(1-Isocyanoethyl)benzene** serves as the isocyanide component in this transformation, introducing a 1-phenylethyl group into the final peptide-like structure.



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Figure 1. Workflow of the Ugi four-component reaction featuring **(1-Isocyanoethyl)benzene**.

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